molecular formula C20H18FNO B1385353 4-(Benzyloxy)-N-(4-fluorobenzyl)aniline CAS No. 1040689-27-7

4-(Benzyloxy)-N-(4-fluorobenzyl)aniline

Cat. No. B1385353
CAS RN: 1040689-27-7
M. Wt: 307.4 g/mol
InChI Key: PNOZJWXWQKHQBK-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-N-(4-fluorobenzyl)aniline is a biochemical compound used for proteomics research . It has a molecular formula of C20H18FNO and a molecular weight of 307.36 .


Molecular Structure Analysis

The molecular structure of this compound consists of 20 carbon atoms, 18 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom . The exact mass is 307.137238 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm³, a boiling point of 458.4±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 91.5±0.3 cm³, a polar surface area of 21 Ų, and a molar volume of 258.5±3.0 cm³ .

Scientific Research Applications

Synthesis and Structural Studies

  • Compounds closely related to 4-(Benzyloxy)-N-(4-fluorobenzyl)aniline have been synthesized and characterized through various spectroscopic methods like FT-IR, NMR, and MS, providing insights into their molecular structures and vibrational properties. These studies are crucial for understanding the chemical behavior and potential applications of such compounds in various fields (Wu et al., 2021).

Catalytic Reactions

  • Research has been conducted on the kinetics of Pd-catalyzed hydrogenation of N-benzyl-4-fluoroaniline, a compound structurally similar to this compound. This study highlights the importance of understanding reaction pathways and influences of various operating parameters, which could be relevant for similar compounds (Hwang et al., 2016).

Protective Groups in Synthesis

  • The development of new benzyl ether-type protecting groups for alcohols, involving structures akin to this compound, showcases its potential role in the field of organic synthesis. Such protecting groups are crucial for the stability and reactivity of sensitive functional groups during complex synthetic routes (Crich et al., 2009).

Bioactivation Studies

  • Studies on the metabolism and bioactivation of fluoroanilines, closely related to this compound, have been conducted to understand their transformation into reactive compounds in biological systems. This research is significant for evaluating the biological interactions and potential risks of such compounds (Rietjens & Vervoort, 1991).

Radiotracer Design

  • In the field of nuclear medicine, compounds like this compound can be used in the development of radiotracers for imaging purposes, such as in the study of dopamine receptors. This demonstrates its potential application in medical diagnostics and research (Mach et al., 1993).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO/c21-18-8-6-16(7-9-18)14-22-19-10-12-20(13-11-19)23-15-17-4-2-1-3-5-17/h1-13,22H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOZJWXWQKHQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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